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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenol

Cat. No.: B1267044

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of 5-Bromo-2-methoxyphenol and
its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this
document aims to serve as a valuable resource for the identification, characterization, and
guality control of these compounds in research and development settings.

Introduction to 5-Bromo-2-methoxyphenol

5-Bromo-2-methoxyphenol is a substituted aromatic compound with a molecular formula of
C7H7BrO2.[1] Its structure, featuring a phenol, a methoxy group, and a bromine atom on the
benzene ring, gives rise to distinct spectral characteristics. Understanding these spectral
fingerprints is crucial for researchers working with this molecule and its analogues in areas
such as synthetic chemistry, medicinal chemistry, and materials science. This guide will delve
into the spectral data of the parent compound and compare it with selected derivatives to
illustrate the influence of structural modifications on their spectroscopic properties.

Spectral Data Comparison

The following tables summarize the key spectral data for 5-Bromo-2-methoxyphenol and a
selection of its derivatives. These derivatives have been chosen to illustrate the effects of
modifying the functional groups on the aromatic ring.
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Table 1: *H NMR Spectral Data (CDClIs, 400 MHz)

Compound

6 (ppm), Multiplicity, J (Hz), Assignment

5-Bromo-2-methoxyphenol

3.86 (s, 3H, -OCHs), 4.94 (s, 1H, -OH), 6.34 (dd,
J=2.71,2.71 Hz, 1H, Ar-H), 6.45 (d, J = 2.68
Hz, 1H, Ar-H), 7.32 (d, J = 8.85 Hz, 1H, Ar-H)[2]

2-Bromo-5-methoxyphenol

3.81 (s, 3H, -OCHs3), 6.77 (dd, J=2.84, 2.84 Hz,
1H, Ar-H), 7.02 (d, J=2.82 Hz, 1H, Ar-H), 7.49
(d, J=8.12 Hz, 1H, Ar-H)[2]

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

3.92 (s, 3H, -OCHs), 7.18 (d, J = 2.4 Hz, 1H, Ar-
H), 7.31 (d, J = 2.4 Hz, 1H, Ar-H), 9.86 (s, 1H, -
CHO), 11.00 (s, 1H, -OH)[3]

4-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-
butanone

Data not fully available in search results, but
synthesis and characterization have been
reported.[4]

Table 2: 13C NMR Spectral Data (CDCls, 100 MHz)

Compound

o (ppm), Assignment

5-Bromo-2-methoxyphenol

55.55 (-OCHs), 100.89 (Ar-C), 101.67 (Ar-C),
108.45 (Ar-C), 131.95 (Ar-C), 153.00 (Ar-C-Br),
160.61 (Ar-C-0)[2]

2-Bromo-5-methoxyphenol

55.87 (-OCHs), 105.82 (Ar-C), 110.08 (Ar-C),
114.98 (Ar-C), 133.75 (Ar-C), 146.95 (Ar-C-Br),
159.90 (Ar-C-0)[2]

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

56.3 (-OCHs), 111.1 (C-5), 120.8 (C-6), 121.3
(C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3),
195.4 (-CHO)[3]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-

carboxylate

Spectral data corresponds to the structure, with
aliphatic and aromatic carbons in their expected

ranges.[5]
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Table 3: IR Spectral Data (cm™1)

Compound

Key Absorptions (cm~?)

5-Bromo-2-methoxyphenol

Broad O-H stretch (~3550-3230), C-O stretch
(~1230-1140), Aromatic C=C stretch (~1600-
1440)

Phenols (General)

Broad O-H stretch (3500-3200), Aromatic C=C
stretches (1600-1585 and 1500-1400), C-O
stretch (1260-1180)[6][7]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-

carboxylate

Characterized by IR spectroscopy.[8]

4-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-

butanone

3309 (O-H), 1674 (C=0)[4]

Table 4: Mass Spectrometry Data (m/z)

Compound

Molecular lon [M]* and Key Fragments
(m/z)

5-Bromo-2-methoxyphenol

M+ at 202/204 (due to 7°Br/®1Br isotopes).[1]

Halogenated Phenols (General)

Show a characteristic M+2 peak for bromine
and chlorine due to isotopic abundance.
Bromine-containing compounds typically show
two peaks of nearly equal intensity separated by
2 m/z units.[9]

(5-bromo-2-methoxyphenyl)(4-

chlorophenyl)methanone

MS (GC) spectrum available.[10]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-

carboxylate

Characterized by Mass spectroscopy.[8]

Table 5: UV-Vis Spectral Data
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Compound A_max (nm) and Solvent

Typically shows two absorption bands in the UV
Phenol (General) region. For phenol in methanol, A_max are
around 210 nm and 270 nm.[11]

The position and intensity of absorption bands
Substituted Phenols are affected by the nature and position of

substituents on the aromatic ring.[11]

4-methoxyphenol A_max at 222 nm and 282 nm.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and
comparable spectral data. Below are generalized methodologies for the key spectroscopic

techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:

[e]

Acquire the spectrum at room temperature.
o Use a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm for phenols).
o The relaxation delay should be set to at least 1 second.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200
ppm).

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically
required due to the lower natural abundance and sensitivity of the 3C nucleus.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

o Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
o Record the sample spectrum over the range of 4000-400 cm~1.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™?).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

e Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer.

e GC Conditions:
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o Injector: Set to a temperature that ensures rapid volatilization of the sample without
degradation (e.g., 250 °C).

o Column: Use a capillary column suitable for the separation of semi-volatile organic
compounds (e.g., a 30 m x 0.25 mm column with a 0.25 pm film thickness of a non-polar
or medium-polarity stationary phase).

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10
°C/min).

o Carrier Gas: Use helium at a constant flow rate.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard for creating reproducible
fragmentation patterns.

o Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-500).

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an
absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption
(A_max).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:

o

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

[¢]

Fill a matched quartz cuvette with the sample solution.

[¢]

Scan the sample over a wavelength range of approximately 200-400 nm.
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o The resulting spectrum plots absorbance versus wavelength (nm).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized
chemical compound.

Compound Synthesis & Purification

Synthesis of
5-Bromo-2-methoxyphenol
or Derivative

'

Purification
(e.g., Crystallization,
Chromatography)

Spictroscopic Analysis

Mass Spectrometry NMR Spectroscopy

IR Spectroscopy UV-Vis Spectroscopy (GC-MS) (tH, 12C)

Data Interpretation & Comparisor!

P Structure Elucidation Purity Assessment

'y s

Comparative Analysis
with Derivatives

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1267044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: General workflow for the synthesis and spectral characterization of chemical
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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